Cas no 963-89-3 (Benz[c]acridine,7,9-dimethyl-)

Benz[c]acridine,7,9-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by its fused aromatic ring structure and methyl substituents at the 7 and 9 positions. This compound is of interest in organic synthesis and materials science due to its rigid, planar geometry and extended π-conjugation, which contribute to its potential applications in optoelectronic materials and fluorescence studies. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the development of specialized dyes, ligands, or organic semiconductors. The methyl groups enhance solubility in organic solvents, facilitating further chemical transformations. Careful handling is advised due to its potential environmental and health hazards as a PAH.
Benz[c]acridine,7,9-dimethyl- structure
Benz[c]acridine,7,9-dimethyl- structure
Product Name:Benz[c]acridine,7,9-dimethyl-
CAS No:963-89-3
MF:C19H15N
MW:257.329104661942
CID:807005
PubChem ID:24864082
Update Time:2025-08-05

Benz[c]acridine,7,9-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benz[c]acridine,7,9-dimethyl-
    • 7,9-DIMETHYLBENZ[C]ACRIDINE
    • 7,9-dimethylbenzo[c]acridine
    • 3,10-Dimethyl-7,8-benzacridine [French]
    • 3,10-Dimethyl-7,8-benzoacridin
    • 7,9-Dimethyl-benz[c]acridin
    • 7,9-dimethyl-benz[c]acridine
    • 7,9-Dimethylbenz[c]acridine200µg
    • 7,9-dimethyl-benzo[c]acridine
    • 7,9-Dimethyl-benzo<c>acridin
    • Benz(c)acridine,7,9-dimethyl
    • Dimethyl-7,9-benz(c)acridine
    • starbld0001896
    • BDBM50599587
    • HEFJMRLDXHSXEP-UHFFFAOYSA-N
    • DTXSID0025105
    • BRN 0192241
    • 963-89-3
    • Benz(c)acridine, 7,9-dimethyl-
    • 7,9-Dimethyl benz(c)acridine
    • CHEMBL5172934
    • NS00121872
    • Benz[c]acridine, 7,9-dimethyl-
    • Dimethylbenz[c]acridine, 7,9-
    • CCRIS 990
    • 7,9-DIMETHYLBENZ(C)ACRIDINE
    • 3,10-Dimethyl-7,8-benzacridine
    • 7,9-Dimethylbenz[c]acridine, technical grade
    • SCHEMBL15955589
    • AKOS015889611
    • 7,9-Dimethylbenzo[c]acridine #
    • E3DL2KQ663
    • MDL: MFCD00192074
    • Inchi: 1S/C19H15N/c1-12-7-10-18-17(11-12)13(2)15-9-8-14-5-3-4-6-16(14)19(15)20-18/h3-11H,1-2H3
    • InChI Key: HEFJMRLDXHSXEP-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(C)=CC=2C(C)=C2C=CC3C=CC=CC=3C=12

Computed Properties

  • Exact Mass: 257.12000
  • Monoisotopic Mass: 257.120449
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.5
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.9329 (rough estimate)
  • Melting Point: 157-161 °C (lit.)
  • Boiling Point: 300 °C/10 mmHg(lit.)
  • Flash Point: 208.7±12.7 °C
  • Refractive Index: 1.7380 (estimate)
  • PSA: 12.89000
  • LogP: 5.15800
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Benz[c]acridine,7,9-dimethyl- Security Information

Benz[c]acridine,7,9-dimethyl- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benz[c]acridine,7,9-dimethyl- Pricemore >>

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Additional information on Benz[c]acridine,7,9-dimethyl-

Benz[c]acridine, 7,9-dimethyl- (CAS No. 963-89-3): An Overview of Its Structure, Properties, and Applications

Benz[c]acridine, 7,9-dimethyl- (CAS No. 963-89-3) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structure and potential applications. This article provides a comprehensive overview of the compound, including its chemical structure, physical properties, synthesis methods, and recent research findings.

Chemical Structure and Properties

Benz[c]acridine, 7,9-dimethyl- is a derivative of benz[c]acridine, a tricyclic aromatic compound. The addition of methyl groups at the 7 and 9 positions significantly alters its chemical properties and reactivity. The compound has the molecular formula C18H14N2 and a molecular weight of approximately 254.31 g/mol. It is characterized by its planar structure and strong electron-withdrawing properties due to the presence of the nitrogen atoms in the acridine ring.

The physical properties of Benz[c]acridine, 7,9-dimethyl- include its solubility in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). It is insoluble in water but can be dissolved in basic solutions. The compound exhibits strong UV absorption with a maximum absorbance at around 350 nm. These properties make it suitable for various spectroscopic techniques and analytical methods.

Synthesis Methods

The synthesis of Benz[c]acridine, 7,9-dimethyl- can be achieved through several routes. One common method involves the condensation of anthranilic acid with an appropriate aldehyde or ketone followed by cyclization to form the acridine ring. The subsequent methylation at the 7 and 9 positions can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

An alternative approach involves the Povarov reaction, which utilizes an imine intermediate formed from an aromatic aldehyde and an amine. The imine is then reacted with a diene to form the acridine skeleton. This method offers high yields and good regioselectivity for the formation of substituted acridines like Benz[c]acridine, 7,9-dimethyl-.

Biological Activity and Applications

Benz[c]acridine, 7,9-dimethyl- has been studied for its potential biological activities and applications in medicinal chemistry. Recent research has shown that this compound exhibits significant anti-cancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways. Studies have demonstrated its efficacy against various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer.

In addition to its anti-cancer activity, Benz[c]acridine, 7,9-dimethyl- has also been investigated for its potential as a fluorescent probe for cellular imaging. The strong UV absorption and fluorescence properties make it an attractive candidate for developing new imaging agents that can be used to visualize cellular processes in real-time.

Recent Research Findings

A study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis and biological evaluation of a series of substituted benz[c]acridines, including Benz[c]acridine, 7,9-dimethyl-. The researchers found that this compound exhibited potent anti-proliferative activity against human breast cancer cells (MCF-7) with an IC50 value of 1.2 μM. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase-3 and caspase-9.

In another study published in Chemical Communications in 2021, scientists explored the use of Benz[c]acridine, 7,9-dimethyl- as a fluorescent probe for detecting intracellular pH changes. The probe showed excellent sensitivity and selectivity for pH changes within the physiological range (6.0-8.0), making it a valuable tool for studying cellular processes such as endocytosis and exocytosis.

Safety Considerations

While Benz[c]acridine, 7,9-dimethyl- holds promise for various applications in medicinal chemistry and biological research, it is important to handle this compound with care due to its potential toxicity. Standard laboratory safety protocols should be followed when working with this compound to ensure the safety of researchers and laboratory personnel.

In conclusion, Benz[c]acridine, 7,9-dimethyl- (CAS No. 963-89-3) is a versatile compound with unique chemical properties that make it suitable for a wide range of applications in medicinal chemistry and biological research. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses.

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